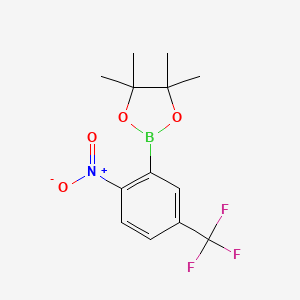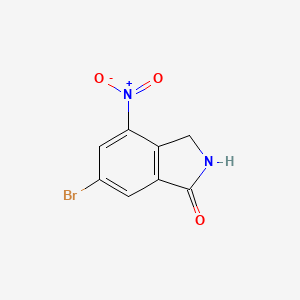
4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and multiple functional groups such as tert-butoxycarbonyl (Boc) protected amines and a carboxylic acid methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester typically involves multiple steps:
-
Bromination of Thiophene: : The initial step involves the bromination of thiophene to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Introduction of Boc-Protected Amino Group: : The next step involves the introduction of the bis(tert-butoxycarbonyl)amino group. This is usually done by reacting the brominated thiophene with a Boc-protected amine under basic conditions, often using a base like sodium hydride or potassium carbonate.
-
Esterification: : The final step is the esterification of the carboxylic acid group. This can be achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Deprotection Reactions: : The Boc-protected amino groups can be deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
-
Ester Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotected Amines: Free amines after removal of Boc groups.
Carboxylic Acids: Resulting from ester hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the thiophene ring and the bromine atom can enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique structure can impart desirable properties such as conductivity or stability to the final products.
Mechanism of Action
The mechanism of action of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the thiophene ring can facilitate binding to specific molecular targets, while the Boc-protected amino groups can be modified to enhance selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiophenecarboxylic acid methyl ester: Lacks the Boc-protected amino groups, making it less versatile for certain applications.
3-Amino-4-bromo-thiophene-2-carboxylic acid methyl ester: Contains a free amino group instead of Boc-protected amines, which can be more reactive but less stable.
4-Bromo-3-nitro-thiophene-2-carboxylic acid methyl ester: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and applications.
Uniqueness
The presence of both Boc-protected amino groups and a bromine atom in 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester makes it unique. This combination allows for selective modifications and a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-bromothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)10-9(17)8-25-11(10)12(19)22-7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALAXBVOBNNKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(SC=C1Br)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)



![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)
